molecular formula C12H13NO4 B5276407 (E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid

(E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid

Cat. No.: B5276407
M. Wt: 235.24 g/mol
InChI Key: FXPAPIOUHHIKAX-AATRIKPKSA-N
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Description

(E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyethyl group attached to an aniline ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid typically involves the reaction of 3-(1-hydroxyethyl)aniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is typically purified using recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form an alcohol.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding, while the aniline ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid (without the (E)-configuration): Similar structure but different stereochemistry.

    4-[3-(1-hydroxyethyl)anilino]-4-oxobutanoic acid: Lacks the double bond in the butenoic acid moiety.

    4-[3-(1-hydroxyethyl)anilino]-4-oxopentanoic acid: Contains an additional carbon in the chain.

Uniqueness

(E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in distinct biological activities compared to its isomers or analogs.

Properties

IUPAC Name

(E)-4-[3-(1-hydroxyethyl)anilino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-8,14H,1H3,(H,13,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPAPIOUHHIKAX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)NC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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